Roemerine

Catalog No.
S541759
CAS No.
548-08-3
M.F
C18H17NO2
M. Wt
279.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Roemerine

CAS Number

548-08-3

Product Name

Roemerine

IUPAC Name

11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

InChI

InChI=1S/C18H17NO2/c1-19-7-6-12-9-15-18(21-10-20-15)17-13-5-3-2-4-11(13)8-14(19)16(12)17/h2-5,9,14H,6-8,10H2,1H3

InChI Key

JCTYWRARKVGOBK-UHFFFAOYSA-N

SMILES

CN1CCC(C2=C3C4=CC=CC=C4C[C@@]12[H])=CC5=C3OCO5

Solubility

Soluble in DMSO

Synonyms

aporeine, roemerine, roemerine hydrochloride, (R)-isomer, roemerine, (S)-isomer

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3

Isomeric SMILES

CN1CCC2=CC3=C(C4=C2[C@H]1CC5=CC=CC=C54)OCO3

Description

The exact mass of the compound Roemerine is 279.1259 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36335. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Roemerine: A Potential Antimicrobial Agent

Roemerine is an alkaloid found in various Papaver species, most notably Papaver rhoeas (common poppy) []. Scientific research is investigating its potential as an antimicrobial agent, with studies focusing on its ability to combat various bacteria and fungi.

  • Antibacterial Activity: Studies have shown that roemerine exhibits antibacterial activity against several strains of bacteria, including Escherichia coli (E. coli) []. The mechanism of action is still under investigation, but some research suggests it might disrupt the bacterial cell membrane, leading to cell death [].

It's important to note that further research is needed to determine the effectiveness of roemerine against a broader range of bacteria and to understand its potential toxicity in humans [].

Roemerine: Other Areas of Scientific Research

While research on roemerine's antimicrobial properties is ongoing, there are limited studies exploring its potential applications in other scientific fields. Some studies have investigated its role in:

  • Enzyme Inhibition: Preliminary research suggests roemerine might have enzyme inhibitory properties, but more investigation is needed to understand its specific effects [].

Roemerine is an aporphine alkaloid primarily isolated from the rattan stem of Fibraurea recisa. It has garnered attention for its diverse biological activities and potential therapeutic applications. The compound has a molecular formula of C₁₈H₁₇NO₂ and is characterized by its unique isoquinoline structure, which contributes to its pharmacological properties .

, particularly as a ligand interacting with specific receptors. Notably, it has been shown to act as an antagonist at serotonin receptors (5-HT2A and 5-HT2C) and adrenergic α1 receptors. The (R)-enantiomer of roemerine exhibits higher potency compared to its (S)-counterpart, demonstrating a significant difference in receptor affinity due to structural orientation .

Roemerine exhibits a broad spectrum of biological activities, including:

  • Antifungal Activity: It has been shown to inhibit the growth of Candida albicans, particularly affecting biofilm formation and yeast-to-hypha transitions .
  • Anticancer Properties: Roemerine demonstrates selective cytotoxicity against cancer cell lines while exhibiting lower toxicity towards non-cancerous cells, indicating its potential as a chemotherapeutic agent .
  • Neuropharmacological Effects: As a serotonin receptor antagonist, roemerine may have implications in treating psychotic disorders and drug addiction .

The synthesis of roemerine can be achieved through several methods:

  • Asymmetric Hydrogenation: This method involves the catalytic asymmetric hydrogenation of specific precursors derived from isoquinoline structures. For example, the synthesis utilizes 1-benzyl-3,4-dihydroisoquinoline intermediates followed by various coupling reactions .
  • Bischler–Napieralski Cyclization: This reaction employs phosphorus oxychloride in refluxing dichloromethane to form imines that are subsequently reduced to yield roemerine .

Roemerine's applications span several fields:

  • Pharmaceuticals: Due to its receptor antagonism, it holds promise in developing treatments for psychiatric disorders and substance abuse.
  • Antifungal Agents: Its efficacy against Candida albicans positions it as a candidate for antifungal drug development.
  • Research Probes: Its selective interaction with serotonin receptors makes it valuable for studying neuropharmacology and receptor dynamics .

Studies have demonstrated that roemerine interacts with P-glycoprotein, which is involved in drug transport across cell membranes. This interaction may influence the pharmacokinetics and bioavailability of other therapeutic agents when co-administered with roemerine . Additionally, its selectivity for certain receptor subtypes suggests potential for targeted therapies with reduced side effects compared to non-selective agents.

Roemerine shares structural and functional similarities with several other aporphine alkaloids. Below is a comparison highlighting its uniqueness:

Compound NameSource OrganismBiological ActivityUnique Features
NuciferineNymphaea caeruleaAntagonist at serotonin receptorsLess potent than roemerine at 5-HT2A
BerberineCoptis chinensisAntimicrobial, anti-inflammatoryBroader antimicrobial spectrum
PapaverinePapaver somniferumSmooth muscle relaxantPrimarily acts on smooth muscle
(-)-RoemerineAnnona senegalensisReverses multidrug resistanceSpecific activity against resistant cells

Roemerine's unique structural orientation allows it to exhibit higher selectivity and potency at specific receptor sites compared to these similar compounds, making it a promising candidate for further research and therapeutic development .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Exact Mass

279.125928785 g/mol

Monoisotopic Mass

279.125928785 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Melting Point

102 - 103 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Yin S, Rao G, Wang J, Luo L, He G, Wang C, Ma C, Luo X, Hou Z, Xu G. Roemerine Improves the Survival Rate of Septicemic BALB/c Mice by Increasing the Cell Membrane Permeability of Staphylococcus aureus. PLoS One. 2015 Nov 25;10(11):e0143863. doi: 10.1371/journal.pone.0143863. eCollection 2015. PubMed PMID: 26606133; PubMed Central PMCID: PMC4659618.
2: Liu YQ, He GH, Li HL, He JC, Feng EF, Bai L, Wang CY, Xu GL. Plasma pharmacokinetics and tissue distribution study of roemerine in rats by liquid chromatography with tandem mass spectrometry (LC-MS/MS). J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Oct 15;969:249-55. doi: 10.1016/j.jchromb.2014.08.031. Epub 2014 Aug 28. PubMed PMID: 25195027.
3: Gokgoz NB, Akbulut BS. Proteomics Evidence for the Activity of the Putative Antibacterial Plant Alkaloid (-)-Roemerine: Mainstreaming Omics-Guided Drug Discovery. OMICS. 2015 Aug;19(8):478-89. doi: 10.1089/omi.2015.0056. PubMed PMID: 26230533.
4: Ma C, Du F, Yan L, He G, He J, Wang C, Rao G, Jiang Y, Xu G. Potent Activities of Roemerine against Candida albicans and the Underlying Mechanisms. Molecules. 2015 Sep 29;20(10):17913-28. doi: 10.3390/molecules201017913. PubMed PMID: 26426004.
5: You M, Wickramaratne DB, Silva GL, Chai H, Chagwedera TE, Farnsworth NR, Cordell GA, Kinghorn AD, Pezzuto JM. (-)-Roemerine, an aporphine alkaloid from Annona senegalensis that reverses the multidrug-resistance phenotype with cultured cells. J Nat Prod. 1995 Apr;58(4):598-604. PubMed PMID: 7623038.
6: Munusamy V, Yap BK, Buckle MJ, Doughty SW, Chung LY. Structure-based identification of aporphines with selective 5-HT(2A) receptor-binding activity. Chem Biol Drug Des. 2013 Feb;81(2):250-6. doi: 10.1111/cbdd.12069. Epub 2012 Nov 14. PubMed PMID: 23039820.
7: Valiente M, D'Ocon P, Noguera MA, Cassels BK, Lugnier C, Ivorra MD. Vascular activity of (-)-anonaine, (-)-roemerine and (-)-pukateine, three natural 6a(R)-1,2-methylenedioxyaporphines with different affinities for alpha1-adrenoceptor subtypes. Planta Med. 2004 Jul;70(7):603-9. PubMed PMID: 15254852.
8: Wang YX, Liu B, Shi RB. [HPLC determination of 2-hydroxy-1-methoxyaporphine, pronuciferine, nuciferine and roemerine in Nelumbo nucifera and its alkaloid fraction]. Zhongguo Zhong Yao Za Zhi. 2008 Jul;33(14):1713-6. Chinese. PubMed PMID: 18841775.
9: Liu CM, Kao CL, Wu HM, Li WJ, Huang CT, Li HT, Chen CY. Antioxidant and anticancer aporphine alkaloids from the leaves of Nelumbo nucifera Gaertn. cv. Rosa-plena. Molecules. 2014 Nov 3;19(11):17829-38. doi: 10.3390/molecules191117829. PubMed PMID: 25372397.
10: Ma HB, Tian ZS, Gui SL, Cui WG, Li W. [Anti-prostate cancer effect of roemerine: An experimental study]. Zhonghua Nan Ke Xue. 2017 Jan;23(1):27-33. Chinese. PubMed PMID: 29658233.
11: Debray M, Plat M, Le Men J. [Alkaloids of African Menispermaceae. II. Stephania dinklagei (Engl.) Diels: isolation of (plus) corydine, (plus) isocorydine and (minus) roemerine]. Ann Pharm Fr. 1967 Mar;25(3):237-42. French. PubMed PMID: 5611531.
12: Tran TD, Pham NB, Fechner G, Quinn RJ. Chemical investigation of drug-like compounds from the Australian tree, Neolitseadealbata. Bioorg Med Chem Lett. 2010 Oct 1;20(19):5859-63. doi: 10.1016/j.bmcl.2010.07.100. Epub 2010 Aug 1. PubMed PMID: 20732809.
13: Barton DH, Bhakuni DS, Chapman GM, Kirby GW. Phenol oxidation and biosynthesis. XV. The biosynthesis of roemerine, anonaine, and mecambrine. J Chem Soc Perkin 1. 1967;21:2134-40. PubMed PMID: 6070189.
14: Menezes LR, Costa CO, Rodrigues AC, Santo FR, Nepel A, Dutra LM, Silva FM, Soares MB, Barison A, Costa EV, Bezerra DP. Cytotoxic Alkaloids from the Stem of Xylopia laevigata. Molecules. 2016 Jul 8;21(7). pii: E890. doi: 10.3390/molecules21070890. PubMed PMID: 27399666.
15: Xu X, Sun CR, Dai XJ, Hu RL, Pan YJ, Yang ZF. LC/MS guided isolation of alkaloids from lotus leaves by pH-zone-refining counter-current chromatography. Molecules. 2011 Mar 18;16(3):2551-60. doi: 10.3390/molecules16032551. PubMed PMID: 21441860.
16: Lin RJ, Wu MH, Ma YH, Chung LY, Chen CY, Yen CM. Anthelmintic activities of aporphine from Nelumbo nucifera Gaertn. cv. Rosa-plena against Hymenolepis nana. Int J Mol Sci. 2014 Feb 27;15(3):3624-39. doi: 10.3390/ijms15033624. PubMed PMID: 24583851; PubMed Central PMCID: PMC3975358.
17: Zelenski SG. Alkaloids of Nelumbo lutea (Wild.) pers. (Nymphaeaceae). J Pharm Sci. 1977 Nov;66(11):1627-8. PubMed PMID: 915744.
18: Zheng Z, Wang M, Wang D, Duan W, Wang X, Zheng C. Preparative separation of alkaloids from Nelumbo nucifera leaves by conventional and pH-zone-refining counter-current chromatography. J Chromatogr B Analyt Technol Biomed Life Sci. 2010 Jun 1;878(19):1647-51. doi: 10.1016/j.jchromb.2010.04.020. Epub 2010 Apr 24. PubMed PMID: 20451476.
19: Agnihotri VK, ElSohly HN, Khan SI, Jacob MR, Joshi VC, Smillie T, Khan IA, Walker LA. Constituents of Nelumbo nucifera leaves and their antimalarial and antifungal activity. Phytochem Lett. 2008 Aug 21;1(2):89-93. doi: 10.1016/j.phytol.2008.03.003. Epub 2008 Apr 10. PubMed PMID: 29152009; PubMed Central PMCID: PMC5690537.
20: Ma C, Wang J, Chu H, Zhang X, Wang Z, Wang H, Li G. Purification and characterization of aporphine alkaloids from leaves of Nelumbo nucifera Gaertn and their effects on glucose consumption in 3T3-L1 adipocytes. Int J Mol Sci. 2014 Feb 26;15(3):3481-94. doi: 10.3390/ijms15033481. PubMed PMID: 24577311; PubMed Central PMCID: PMC3975348.

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